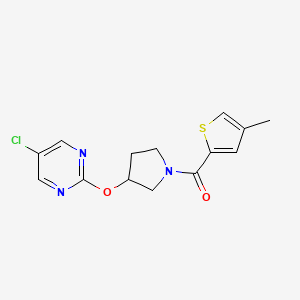

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone

Description

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is a complex organic molecule featuring a pyrrolidine ring, a chloropyrimidine moiety, and a methylthiophene group

Properties

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2S/c1-9-4-12(21-8-9)13(19)18-3-2-11(7-18)20-14-16-5-10(15)6-17-14/h4-6,8,11H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOWHYVEDKCEED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones under acidic or basic conditions.

Chloropyrimidine Synthesis: The chloropyrimidine moiety is often synthesized via nucleophilic substitution reactions where a pyrimidine derivative reacts with a chlorinating agent.

Coupling Reactions: The final step involves coupling the pyrrolidine ring with the chloropyrimidine and methylthiophene groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrrolidine ring or the chloropyrimidine moiety, potentially leading to dechlorination or hydrogenation.

Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dechlorinated or hydrogenated derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases .

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity .

Mechanism of Action

The mechanism of action of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and chloropyrimidine moiety can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

- (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-4-yl)methanone

- (3-((5-Chloropyrimidin-2-yl)oxy)morpholin-4-yl)methanone

- (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-2-yl)methanone

Uniqueness

Compared to similar compounds, (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is unique due to the presence of the methylthiophene group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic molecule notable for its unique structural features that include a pyrrolidine ring, a chloropyrimidine moiety, and a thiophene group. This combination suggests potential applications in medicinal chemistry, particularly in drug development targeting specific biological pathways.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 299.76 g/mol. Its structure can be represented as follows:

Biological Activity

The biological activity of this compound is influenced by its structural components. Similar compounds have been associated with various pharmacological effects, such as:

- Anticancer Activity : Compounds with chloropyrimidine and thiophene moieties have shown promise in inhibiting cancer cell proliferation.

- Antiviral Properties : The chlorinated pyrimidine structure is known to exhibit antiviral activity, potentially making this compound effective against viral infections.

- CNS Activity : Pyrrolidine derivatives often interact with the central nervous system, suggesting possible neuroactive effects.

The mechanism of action for this compound may involve:

- Enzyme Inhibition : Similar compounds have been documented to inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cancer progression or viral replication.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds that have established biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Pyrimidine base | Anticancer |

| Methylphenidate | Pyrrolidine structure | CNS stimulant |

| Clonazepam | Benzodiazepine structure | Anxiolytic |

The unique combination of the chlorinated pyrimidine and the pyrrolidine ring in this compound may confer distinct pharmacological properties not found in other similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, highlighting their potential therapeutic applications:

- In vitro Studies : Research has shown that derivatives of chloropyrimidine exhibit significant cytotoxic effects on various cancer cell lines, suggesting that this compound may possess similar anticancer properties.

- In silico Studies : Predictive models using software like PASS have indicated potential bioactivity against multiple targets based on structural similarities with known bioactive compounds.

- Pharmacokinetics and Toxicology : Further investigations are necessary to assess the pharmacokinetic profile and toxicity of this compound, which will be crucial for its development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.